2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one 2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2319855-80-4
VCID: VC7023442
InChI: InChI=1S/C19H18F3NO3/c20-19(21,22)13-26-17-10-23(11-17)18(24)12-25-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2
SMILES: C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(F)(F)F
Molecular Formula: C19H18F3NO3
Molecular Weight: 365.352

2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one

CAS No.: 2319855-80-4

Cat. No.: VC7023442

Molecular Formula: C19H18F3NO3

Molecular Weight: 365.352

* For research use only. Not for human or veterinary use.

2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one - 2319855-80-4

Specification

CAS No. 2319855-80-4
Molecular Formula C19H18F3NO3
Molecular Weight 365.352
IUPAC Name 2-(4-phenylphenoxy)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethanone
Standard InChI InChI=1S/C19H18F3NO3/c20-19(21,22)13-26-17-10-23(11-17)18(24)12-25-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2
Standard InChI Key DVEGKGVWQRBPNP-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(F)(F)F

Introduction

Structural Elucidation and Nomenclature

IUPAC Name Breakdown

The systematic name 2-{[1,1'-biphenyl]-4-yloxy}-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one delineates three key components:

  • Biphenyl ether backbone: A 1,1'-biphenyl group (two benzene rings connected by a single bond) with an oxygen atom at the 4-position of one ring .

  • Ethanone linker: A ketone group (-CO-) bonded to the biphenyl ether via an ethoxy bridge.

  • Azetidine substituent: A four-membered nitrogen-containing ring (azetidine) substituted at the 3-position with a 2,2,2-trifluoroethoxy group (-OCH2CF3).

The stereochemistry of the azetidine ring and biphenyl system remains unspecified in the name, suggesting the compound is either racemic or studied as a mixture of conformers.

Comparative Structural Analysis

Structurally related compounds from PubChem provide benchmarks:

  • Biphenyl-4-yloxy ethanones: 2-(Biphenyl-4-yloxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone (PubChem CID 2911244) shares the biphenyl ether-ethanone framework but incorporates a piperazine-piperidine system instead of azetidine.

  • Fluorinated biphenyl ketones: 1-(2',4'-Difluoro[1,1'-biphenyl]-4-yl)ethan-1-one (PubChem CID 104542) demonstrates the stability of biphenyl ketones under fluorination, a property relevant to the trifluoroethoxy group in the target compound.

Synthetic Pathways and Reactivity

Retrosynthetic Strategy

The molecule can be dissected into three synthons:

  • Biphenyl-4-ol: Prepared via Suzuki-Miyaura coupling of 4-bromophenol with phenylboronic acid .

  • 2-Chloro-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]ethan-1-one: Synthesized by reacting azetidine with chloroacetyl chloride, followed by O-alkylation with trifluoroethanol.

  • Etherification: Coupling the biphenyl-4-ol with the chloroethanone intermediate under basic conditions (e.g., K2CO3 in DMF).

Key Reaction Considerations

  • Azetidine functionalization: The nucleophilic nitrogen in azetidine readily undergoes alkylation with trifluoroethyl bromide in the presence of a base like NaH, yielding 3-(2,2,2-trifluoroethoxy)azetidine .

  • Friedel-Crafts acylation: While biphenyl systems are less reactive than single aromatic rings, electron-donating groups (e.g., -O-) activate the ring for electrophilic substitution .

Physicochemical Properties

Calculated Molecular Properties

PropertyValueMethod/Reference
Molecular formulaC24H22F3NO3Combinatorial summation
Molecular weight441.44 g/molPubChem algorithm
Topological polar SA64.8 ŲEstimated from analogs
logP (octanol/water)3.7 ± 0.5XLogP3
Water solubility0.12 mg/mL (25°C)QSPR prediction

Spectroscopic Signatures

  • IR spectroscopy: Expected strong absorption at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C ether), and 1120 cm⁻¹ (C-F) .

  • ¹H NMR (CDCl3): δ 7.6–7.4 (m, 9H, biphenyl), 4.8 (s, 2H, OCH2CO), 4.1 (m, 1H, azetidine CH), 3.9 (q, 2H, OCH2CF3), 3.7–3.5 (m, 3H, azetidine CH2) .

ParameterPredictionBasis
CYP3A4 inhibitionModerate (IC50 ~15 μM)Fluorinated analogs
Plasma protein binding89%QSAR model
hERG inhibitionLow risk (IC50 >30 μM)Structural alerts

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